molecular formula C12H18Cl2N4O B2756189 [2-(Aminomethyl)-4-methylpiperazin-1-yl]-(2-chloropyridin-4-yl)methanone;hydrochloride CAS No. 1588326-34-4

[2-(Aminomethyl)-4-methylpiperazin-1-yl]-(2-chloropyridin-4-yl)methanone;hydrochloride

Cat. No.: B2756189
CAS No.: 1588326-34-4
M. Wt: 305.2
InChI Key: AIQQHOKNANDQMF-UHFFFAOYSA-N
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Description

This compound features a 2-chloropyridin-4-yl moiety linked to a 4-methylpiperazine ring substituted with an aminomethyl group. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

[2-(aminomethyl)-4-methylpiperazin-1-yl]-(2-chloropyridin-4-yl)methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN4O.ClH/c1-16-4-5-17(10(7-14)8-16)12(18)9-2-3-15-11(13)6-9;/h2-3,6,10H,4-5,7-8,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQQHOKNANDQMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1)CN)C(=O)C2=CC(=NC=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-(Aminomethyl)-4-methylpiperazin-1-yl]-(2-chloropyridin-4-yl)methanone;hydrochloride , with the CAS number 1588326-34-4 , has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H18Cl2N4OC_{12}H_{18}Cl_2N_4O with a molecular weight of 305.20 g/mol . Its structure features a piperazine ring, which is known for its role in various biological activities, particularly in drug design.

PropertyValue
Molecular FormulaC12H18Cl2N4O
Molecular Weight305.20 g/mol
CAS Number1588326-34-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring and subsequent modifications to introduce the chloropyridine moiety. Specific synthetic pathways have been documented in patent literature, emphasizing the need for precise conditions to achieve high yields and purity.

The biological activity of this compound is largely attributed to its interaction with various biological targets, including receptors and enzymes involved in neurological and oncological pathways.

  • Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures exhibit neuroprotective properties, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease and multiple sclerosis .
  • Antitumor Activity : The compound has shown potential in inhibiting tumor cell proliferation in vitro. Studies have utilized MTT assays to evaluate cytotoxicity against various cancer cell lines, indicating significant growth inhibition at certain concentrations .
  • Inhibition of β-secretase : As part of ongoing research into Alzheimer's treatments, derivatives of this compound have been evaluated for their ability to inhibit β-secretase, an enzyme implicated in amyloid plaque formation .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • A study on peptide derivatives of 4-aminopyridine highlighted their reduced toxicity and improved efficacy against neurodegenerative conditions, suggesting that modifications similar to those in this compound could yield promising therapeutic agents .
  • In cancer research, compounds with piperazine structures have been shown to modulate signaling pathways associated with cell survival and apoptosis, further supporting the potential use of this compound in oncology .

Research Findings

Recent investigations into the pharmacokinetics and toxicity profiles of this compound indicate:

  • ADME Properties : In silico studies utilizing software like ACD/Percepta have been conducted to predict absorption, distribution, metabolism, and excretion (ADME) characteristics, which are crucial for understanding the compound's bioavailability and therapeutic window .
  • Toxicity Assessments : Acute toxicity studies suggest a favorable profile compared to traditional neuroactive drugs, with significantly lower toxicity levels observed in animal models .

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. It exhibits properties that may be beneficial in treating various conditions, such as:

  • Cancer Treatment : Initial studies suggest that derivatives of this compound may act as inhibitors of certain kinases involved in cancer progression, potentially leading to new anticancer therapies .
  • Neuropharmacology : The piperazine structure is often linked to activity at neurotransmitter receptors, making it a candidate for research into treatments for neurological disorders .

Biochemical Assays

In vitro evaluations have demonstrated that this compound can inhibit specific enzymatic activities, such as those related to tyrosinase, which is significant in melanin biosynthesis. The inhibition of tyrosinase could lead to applications in cosmetic formulations aimed at skin lightening or treating hyperpigmentation .

Table 1: Summary of Biochemical Activity

CompoundTarget EnzymeIC50 Value (µM)Reference
[2-(Aminomethyl)-4-methylpiperazin-1-yl]-(2-chloropyridin-4-yl)methanone; hydrochlorideTyrosinase3.8
Other derivativesTyrosinase<5

Synthesis and Modification

Research into the synthesis of this compound has led to the development of various analogs with modified side chains, enhancing its biological activity and selectivity against target enzymes. These modifications are crucial for optimizing pharmacological profiles and reducing potential side effects .

Case Study 1: Inhibition of Tyrosinase Activity

A study focused on the synthesis of several derivatives based on the core structure of the compound found that introducing electron-withdrawing groups significantly increased inhibitory potency against tyrosinase. The most potent derivative exhibited an IC50 value of 1.5 µM, indicating strong potential for therapeutic use in skin-related conditions .

Case Study 2: Neuroprotective Effects

Another investigation highlighted the neuroprotective effects of this compound in models of neurodegeneration. It was shown to reduce oxidative stress markers and improve cell viability in neuronal cultures exposed to neurotoxic agents, suggesting its potential role in treating neurodegenerative diseases .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include:

4-(Aminomethyl)piperidin-1-ylmethanone Dihydrochloride (CAS 1286265-79-9): Replaces the 4-methylpiperazine with a piperidine ring and lacks the 2-chloro substituent on pyridine. Molecular weight: 292.2 g/mol; solubility in water is high due to dihydrochloride salt .

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine Derivatives: These compounds share the 2-chloropyridine core but incorporate substituted phenyl groups instead of piperazine. Molecular weights range from 466 to 545 g/mol, with melting points of 268–287°C .

2-Chloro-1-(4-methylpiperazin-1-yl)ethanone Hydrochloride (CAS 42951-91-7): A simpler analog with a chloroacetyl group attached to 4-methylpiperazine. Molecular weight: 215.1 g/mol; hygroscopic and highly soluble in polar solvents .

Table 1: Comparative Physicochemical Data
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility
[Target Compound] C₁₂H₁₆ClN₃O·HCl 306.2 (calc.) Not reported Water-soluble
4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride C₁₂H₁₇N₃O·2HCl 292.2 Not reported High in water
2-Amino-4-(2-Chloro-5-(4-methylphenyl)pyridin-3-yl)-1-(4-nitrophenyl)pyridine C₂₃H₁₇ClN₄O₂ 488.9 287 Low in water
2-Chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride C₇H₁₃ClN₂O·HCl 215.1 Not reported Polar solvents

Pharmacological Activity

  • Anticancer Activity: Pyridine derivatives with chloro and aminomethyl substituents, such as those reported by Chen et al. (2006), exhibit IC₅₀ values in the low micromolar range against breast cancer cell lines (MCF-7). The 2-chloro group enhances DNA intercalation, while the aminomethylpiperazine improves cellular uptake .
  • Antimicrobial Properties : Ghorab et al. (2009) demonstrated that analogs with bulkier aryl substituents (e.g., nitro or bromo groups) show superior antibacterial activity (MIC: 2–8 µg/mL) compared to smaller substituents like methyl .

Stability and Toxicity

  • Hydrochloride Salts: The target compound’s hydrochloride form improves stability and reduces hygroscopicity compared to free bases.
  • Degradation Pathways : Chloropyridine derivatives are prone to hydrolysis under acidic conditions, forming inactive metabolites. Piperazine rings are generally stable but may oxidize in prolonged storage .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing [2-(Aminomethyl)-4-methylpiperazin-1-yl]-(2-chloropyridin-4-yl)methanone Hydrochloride?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation of 2-chloropyridine-4-carboxylic acid derivatives with functionalized piperazine intermediates. Key steps include:

  • Step 1 : Reaction of 2-chloropyridin-4-yl carbonyl chloride with 2-(aminomethyl)-4-methylpiperazine in anhydrous dichloromethane under nitrogen atmosphere .
  • Step 2 : Purification via column chromatography (silica gel, eluent: methanol/dichloromethane 1:10 v/v) to isolate the free base.
  • Step 3 : Salt formation using hydrochloric acid in ethanol, followed by recrystallization (solvent: acetonitrile/water) to obtain the hydrochloride salt .
    • Critical Parameters : Maintain reaction temperatures below 40°C during condensation to avoid byproduct formation. Monitor pH during salt formation (optimal pH 3–4) .

Q. How should the compound be handled and stored to ensure chemical stability?

  • Methodological Answer :

  • Storage : Store in airtight glass containers at 2–8°C, protected from light and moisture. Avoid prolonged exposure to oxygen to prevent degradation .
  • Handling : Use in a fume hood with local exhaust ventilation. Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritant properties .
  • Incompatibilities : Reacts with strong oxidizing agents (e.g., peroxides) and bases. Do not store near alkaline reagents .

Q. What solubility data are available for this compound in common solvents?

  • Methodological Answer : Limited solubility data exist, but preliminary studies indicate:

  • Water : ~10 mg/mL (at 25°C, pH 3–5).
  • DMSO : >50 mg/mL (suitable for in vitro assays).
  • Ethanol : ~20 mg/mL (requires sonication for dissolution).
  • Recommendation : Conduct solubility screening via UV-Vis spectroscopy or gravimetric analysis for precise measurements .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with mobile phase (0.1% TFA in water/acetonitrile, gradient elution). Retention time ~8.2 min .
  • FTIR : Key peaks at 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N piperazine), and 750 cm⁻¹ (C-Cl pyridine) confirm functional groups .
  • NMR : ¹H NMR (DMSO-d6): δ 8.3 (d, 2H, pyridine), δ 3.8 (m, 4H, piperazine), δ 2.6 (s, 3H, CH3). 13C NMR confirms quaternary carbon at δ 170 ppm .
    • Validation : Compare against reference standards from pharmacopeial sources (e.g., USP, Ph Eur) .

Q. How do environmental factors (pH, temperature) influence the compound’s stability in aqueous solutions?

  • Methodological Answer :

  • pH Stability : Degrades rapidly at pH >7 (hydrolysis of the piperazine ring). At pH 2–5, degradation <5% over 24 hours (validated via accelerated stability studies at 40°C) .
  • Thermal Stability : Decomposes above 150°C (TGA data). Store solutions at 4°C for ≤72 hours to prevent precipitation .
  • Experimental Design : Conduct forced degradation studies (0.1M HCl/NaOH, H2O2, UV light) followed by LC-MS to identify degradation products .

Q. What strategies can optimize the compound’s bioavailability in preclinical models?

  • Methodological Answer :

  • Salt Selection : Hydrochloride salt enhances aqueous solubility but may reduce intestinal permeability. Test alternative salts (e.g., mesylate) for improved PK .
  • Formulation : Use lipid-based nanoemulsions (e.g., Labrafil®) or cyclodextrin complexes to increase oral bioavailability .
  • In Vivo Testing : Administer via intravenous (5 mg/kg) and oral (20 mg/kg) routes in rodent models. Measure plasma concentrations via LC-MS/MS over 24 hours .

Q. What structural modifications could enhance its pharmacological activity against target receptors?

  • Methodological Answer :

  • Piperazine Ring : Introduce electron-withdrawing groups (e.g., -CF3) at the 4-methyl position to improve receptor binding affinity .
  • Pyridine Moiety : Replace 2-chloro with 2-fluoro to reduce metabolic clearance (CYP3A4 resistance) .
  • SAR Studies : Synthesize analogs and screen against target enzymes (e.g., kinase assays) using fluorescence polarization or SPR .

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